

Application Notes & Protocols: Quantification of Acid Orange 116 in Wastewater

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Compound of Interest

Compound Name: Acid Orange 116

Cat. No.: B12381120

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These application notes provide two detailed methods for the quantitative determination of **Acid Orange 116** in wastewater samples: a rapid and straightforward UV-Visible Spectrophotometry method and a more specific and sensitive High-Performance Liquid Chromatography (HPLC) method.

Method 1: UV-Visible Spectrophotometric Quantification of Acid Orange 116

This method is suitable for rapid screening and quantification of **Acid Orange 116** in wastewater samples with relatively low background interference. The principle is based on measuring the absorbance of the dye at its wavelength of maximum absorbance (λ_{max}).

1. Materials and Reagents

- **Acid Orange 116** analytical standard: (CAS No. 12220-10-9)[1][2]
- Deionized (DI) water: High-purity
- Methanol (HPLC grade)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH): For pH adjustment
- Whatman No. 42 filter paper or 0.45 μm syringe filters

- Volumetric flasks and pipettes
- UV-Visible Spectrophotometer

2. Experimental Protocols

2.1. Preparation of Standard Solutions

- Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of **Acid Orange 116** analytical standard and dissolve it in a small amount of DI water in a 100 mL volumetric flask. Bring to volume with DI water. This solution should be stored in the dark at 4°C.
- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 20, 50, 100 mg/L) by serial dilution of the stock standard solution with DI water.

2.2. Sample Preparation

- Collect wastewater samples in clean glass bottles.
- If the sample contains suspended solids, filter it using Whatman No. 42 filter paper or a 0.45 μm syringe filter to prevent light scattering.
- If the sample is highly concentrated, dilute it with DI water to bring the concentration within the linear range of the calibration curve.

2.3. Spectrophotometric Analysis

- Determination of λ_{max} : Scan a mid-range standard solution (e.g., 20 mg/L) across the UV-Visible spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λ_{max}) for **Acid Orange 116**.
- Calibration Curve:
 - Set the spectrophotometer to the determined λ_{max} .
 - Use DI water as a blank to zero the instrument.
 - Measure the absorbance of each working standard solution.

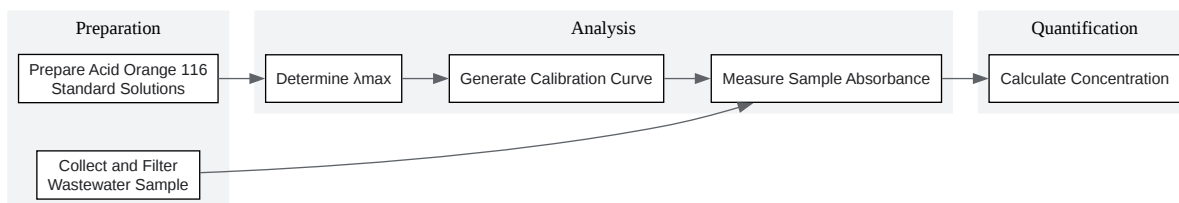
- Plot a calibration curve of absorbance versus concentration (mg/L).
- Sample Measurement:
 - Measure the absorbance of the prepared wastewater samples at the λ_{max} .
 - Determine the concentration of **Acid Orange 116** in the samples using the equation from the linear regression of the calibration curve.

3. Data Presentation

Table 1: Example Calibration Data for Spectrophotometric Analysis

Standard Concentration (mg/L)	Absorbance at λ_{max}
1	0.025
5	0.125
10	0.250
20	0.500
50	1.250
Linearity (R^2)	0.999
Equation	$y = 0.025x$

4. Visualization



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Caption: Workflow for Spectrophotometric Quantification.

Method 2: HPLC Quantification of Acid Orange 116

This High-Performance Liquid Chromatography (HPLC) method provides higher selectivity and sensitivity for the quantification of **Acid Orange 116**, especially in complex wastewater matrices. The method is adapted from established procedures for other acid azo dyes.[3][4]

1. Materials and Reagents

- **Acid Orange 116** analytical standard: (CAS No. 12220-10-9)[1][2]
- Acetonitrile (ACN): HPLC grade
- Water: HPLC grade
- Ammonium formate or other suitable buffer salts: HPLC grade
- Formic acid or other suitable pH modifier: HPLC grade
- Methanol: HPLC grade
- 0.45 µm syringe filters (PTFE or nylon)

2. Experimental Protocols

2.1. Preparation of Mobile Phase and Standard Solutions

- Mobile Phase: A common mobile phase for azo dyes consists of a mixture of an aqueous buffer and an organic solvent. A good starting point is:
 - Solvent A: Water with 0.1% formic acid.
 - Solvent B: Acetonitrile with 0.1% formic acid.
 - The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[4]

- Stock Standard Solution (1000 mg/L): Prepare as described in the spectrophotometry method.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L) by diluting the stock solution with the initial mobile phase composition.

2.2. Sample Preparation

- Collect wastewater samples in clean glass bottles.
- Filter the sample through a 0.45 μm syringe filter to remove particulate matter.
- If necessary, perform a solid-phase extraction (SPE) for sample clean-up and pre-concentration, especially for trace-level analysis. A C18 cartridge is often suitable for retaining azo dyes.

2.3. HPLC System and Conditions

- HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm) is typically used.
- Injection Volume: 10-20 μL
- Flow Rate: 1.0 mL/min
- Detection Wavelength: The λ_{max} determined in the spectrophotometric method.
- Gradient Elution: A gradient elution is recommended to ensure good separation from potential interferences. An example gradient is:

Time (min)	% Solvent A (Water + 0.1% FA)	% Solvent B (ACN + 0.1% FA)
0.0	90	10
10.0	10	90
12.0	10	90
12.1	90	10
15.0	90	10

2.4. Analysis

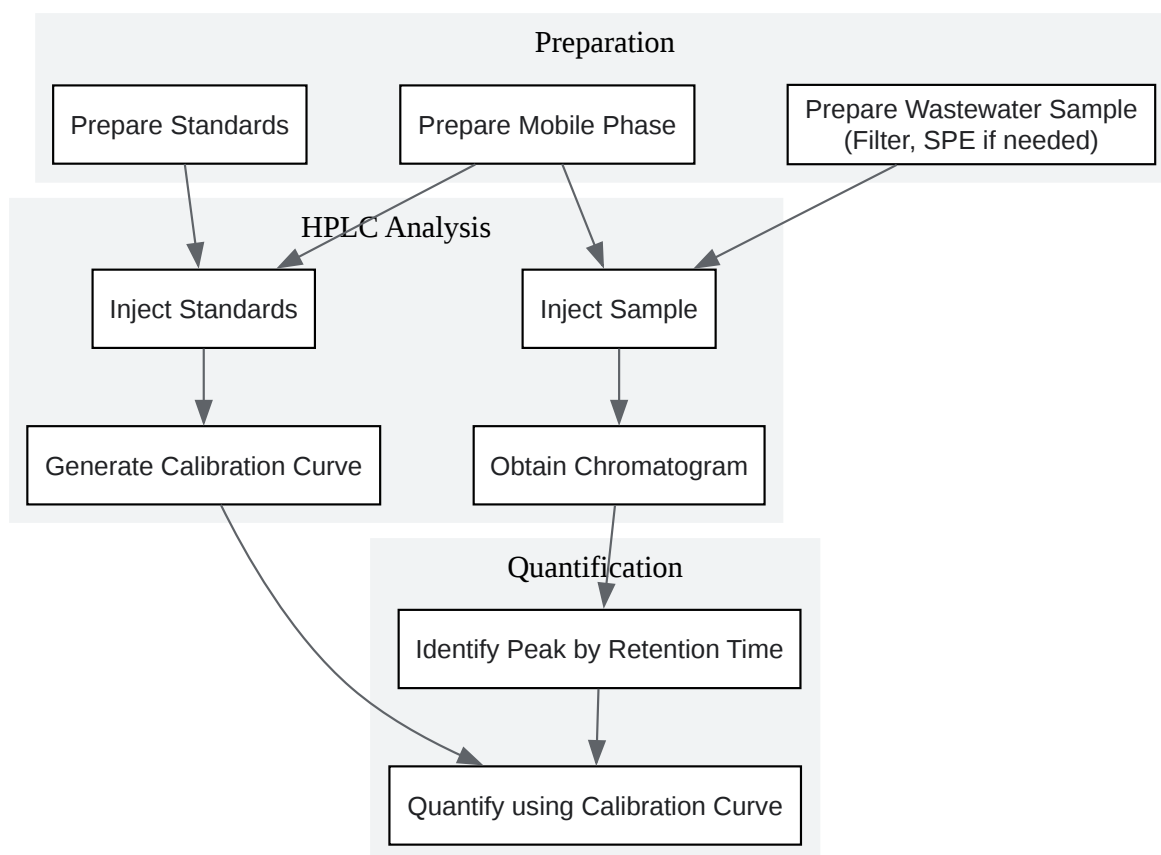
- Calibration: Inject the working standard solutions to generate a calibration curve by plotting peak area versus concentration.
- Sample Analysis: Inject the prepared wastewater samples.
- Quantification: Identify the **Acid Orange 116** peak in the sample chromatogram based on its retention time compared to the standards. Quantify the concentration using the calibration curve.

3. Data Presentation

Table 2: Example HPLC Method Validation Parameters

Parameter	Result
Retention Time	~4.8 min (example, method dependent)
Linearity Range	0.1 - 20 mg/L
Correlation Coefficient (R^2)	> 0.999
Limit of Detection (LOD)	0.05 mg/L
Limit of Quantification (LOQ)	0.1 mg/L
Recovery	95 - 105%

4. Visualization



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Caption: Workflow for HPLC Quantification.

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